Lamotrigine N2-glucuronide is the major metabolite of the antiepileptic drug lamotrigine. It is formed primarily in the liver through glucuronidation, a phase II metabolic process that involves the transfer of glucuronic acid from UDP-glucuronic acid to lamotrigine by UDP-glucuronosyltransferases (UGTs), specifically UGT1A4. [, , ] This metabolic pathway exhibits species-dependent variability, with substantial N2-glucuronidation activities observed in humans, humanized-liver mice, marmosets, and rabbits, compared to lower activities in other species like monkeys, minipigs, guinea pigs, rats, and mice. []
Lamotrigine N2-glucuronide is classified as a glucuronide, a type of phase II metabolic conjugate. This classification is essential as it highlights the compound's role in drug metabolism, particularly in enhancing the solubility and excretion of lipophilic drugs. The formation of glucuronides is a common metabolic pathway for many pharmaceutical agents, aiding in their detoxification and elimination from the body .
The synthesis of lamotrigine N2-glucuronide can be achieved through various methods, with one notable approach involving the use of acetylated precursors. A highly efficient synthesis route employs cadmium carbonate as a base in nitromethane solvent, yielding lamotrigine N2-glucuronide in a high yield of approximately 41%. This method utilizes methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide) uronate as a key starting material .
The synthesis process typically includes:
The molecular structure of lamotrigine N2-glucuronide features a glucuronic acid moiety linked to the nitrogen atom at position 2 of lamotrigine. This structural modification significantly alters the pharmacological properties of lamotrigine.
The presence of the glucuronic acid enhances its water solubility, facilitating renal excretion .
Lamotrigine N2-glucuronide undergoes several chemical transformations, particularly hydrolysis under alkaline conditions. Research indicates that at pH levels greater than 7, lamotrigine N2-glucuronide can hydrolyze to produce various transformation products via amidine and guanidine pathways. The half-life for this hydrolysis in wastewater conditions has been reported to range from 12.3 to 19.6 hours .
The mechanism by which lamotrigine N2-glucuronide exerts its effects primarily involves its role as an inactive metabolite that facilitates the elimination of lamotrigine from the body. Lamotrigine itself acts by stabilizing neuronal membranes and inhibiting excitatory neurotransmitter release, particularly glutamate. The formation of N2-glucuronide is crucial for reducing plasma levels of active drug during processes such as pregnancy or when interacting with other medications that influence glucuronidation pathways .
These properties are crucial for understanding how lamotrigine N2-glucuronide behaves in biological systems and its implications for drug therapy .
Lamotrigine N2-glucuronide serves several important roles in scientific research:
Lamotrigine N2-glucuronide (LTG-N2-G) is the predominant phase II metabolite of the anticonvulsant drug lamotrigine (LTG), formed via direct N-glucuronidation at the N2 position of the 1,2,4-triazine ring. Its systematic chemical name is 3,5-diamino-2-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium [8]. This quaternary ammonium glucuronide exhibits a zwitterionic structure, characterized by a permanent positive charge on the triazine N2 nitrogen and a negative charge on the glucuronic acid carboxylate group [3]. This zwitterionic nature contributes to:
Tautomeric equilibrium exists between the quaternary ammonium form and a minor tertiary amine form, though the zwitterionic structure dominates physiologically [3]. Spectroscopic characterization (NMR, HRMS) confirms the conjugation site at N2 rather than N5, with the glucuronide moiety adopting the β-D-configuration typical of UGT-derived metabolites [2] [5]. The molecular weight is 529.28 g/mol, and key spectral signatures include:
Table 1: Key Physicochemical Properties of LTG-N2-G
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₂₁H₂₁Cl₂N₅O₇ | High-Resolution MS [7] |
Molecular Weight | 529.28 g/mol | MS [10] |
Ionic State | Zwitterion (Quaternary ammonium + carboxylate) | NMR, pKa analysis [3] |
Aqueous Solubility | >50 mg/mL | Shake-flask method [3] |
logD (pH 7.4) | -3.2 (Highly hydrophilic) | Chromatographic retention [9] |
Biosynthesis
LTG-N2-G is primarily synthesized in vivo via hepatic UDP-glucuronosyltransferase (UGT) enzymes. Kinetic studies using human liver microsomes reveal complex atypical kinetics:
Chemical Synthesis
Large-scale production for reference standards employs:
Stability Profile
LTG-N2-G stability is critically pH-dependent:
Degradation pathways include:
Table 2: Stability Kinetics of LTG-N2-G Under Aqueous Conditions
pH | Half-life (h) | Primary Degradation Pathway | Key Degradant |
---|---|---|---|
4.0 | >1000 | None (Stable) | N/A |
7.0 | 56.4 | Slow hydrolysis | Lamotrigine |
8.0 | 8.2 | Amidino hydrolysis + oxidation | OXO-LMG [3] |
9.0 | 0.5 | Ring rearrangement | Uncharacterized TP [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1